TCH-165

概要

準備方法

合成経路および反応条件

TCH-165 の合成は、コアイミダゾール構造の調製から始まるいくつかのステップを含みます。主なステップには次のものがあります。

イミダゾール環の形成: イミダゾール環は、適切なアルデヒドとアミンを縮合させる多段階プロセスによって合成されます。

置換反応: 次に、イミダゾール環は置換反応を受けて、ベンジル、ベンジルアミノ、メトキシフェニル、およびフェニル基を特定の位置に導入します。

エステル化: 最後のステップは、イミダゾール誘導体をエステル化してエチルエステルを形成することです。

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには次のものがあります。

バッチ反応: 中間体を合成するために、大規模なバッチ反応が行われます。

精製: 中間体と最終製品は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。

品質管理: 最終製品は、純度と一貫性を確保するために厳格な品質管理を受けます。通常、高速液体クロマトグラフィーで測定された純度は ≥98% です.

化学反応の分析

反応の種類

TCH-165 は、次のようなさまざまな化学反応を受けます。

酸化: this compound は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は還元されて還元誘導体を形成することもできます。

置換: this compound は、特にベンジル基とベンジルアミノ基で置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、通常、塩基性条件下でアミンやチオールなどの求核剤を伴います。

主要な製品

科学研究への応用

This compound は、次のものを含む幅広い科学研究の応用を持っています。

化学: this compound は、プロテアソームの組み立てと機能を研究するためのツール化合物として使用されます。

生物学: 生物学的研究では、this compound は、神経変性疾患に関連するα-シヌクレインやタウなどの本質的に無秩序なタンパク質の分解を調査するために使用されます.

医学: this compound は、アルツハイマー病やパーキンソン病などのタンパク質凝集を特徴とする疾患の治療において、潜在的な治療応用があります。

産業: 製薬業界では、this compound は、新しい治療標的と経路を特定するために、創薬開発で使用されています。

科学的研究の応用

Key Findings on Mechanism

- Enhancement of Proteolytic Activity : TCH-165 significantly enhances the hydrolysis of canonical proteasome peptide substrates, with effective concentrations (EC) measured at 1.5 μM for CT-L substrates and varying values for Tryp-L and Casp-L sites .

- Regulation of MYC Degradation : The compound promotes the degradation of MYC protein, which is often overexpressed in various cancers. In vitro studies have shown that this compound reduces MYC levels and inhibits MYC-mediated transcriptional activity .

Cancer Treatment

This compound has shown promising results in preclinical models for treating multiple myeloma and other malignancies.

- In Vivo Efficacy : In xenograft models using RPMI-8226 cells, this compound demonstrated a significant reduction in tumor volume (approximately 76%) compared to control groups, indicating its potential as an effective anti-cancer agent .

| Treatment | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38.3 |

| This compound | 304.43 ± 49.50 | 75.7 |

Neurodegenerative Diseases

The ability of this compound to enhance proteasomal degradation suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

- IDP Clearance : Studies indicate that this compound effectively facilitates the degradation of IDPs like α-synuclein and tau, which are implicated in neurodegenerative processes .

Case Studies

- Multiple Myeloma Patients : In clinical studies involving patient-derived primary cells from multiple myeloma patients, this compound exhibited single-digit micromolar potency against refractory cells, demonstrating its effectiveness even when conventional therapies fail .

- Neurodegeneration Models : Experimental models using U-87MG cells treated with this compound showed significant degradation of c-Fos, an IDP associated with oncogenic signaling pathways, highlighting its dual role in both cancer and neurodegenerative contexts .

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that this compound is well-tolerated at doses that effectively inhibit tumor growth without significant toxicity. In animal models, a dose of 100 mg/kg resulted in minimal body weight loss (<10%), suggesting a favorable safety profile for further clinical exploration .

作用機序

TCH-165 は、20S プロテアソームの組み立てを強化し、20S 媒介タンパク質分解を促進することにより、その効果を発揮します . この化合物は、20S コア粒子のオープンゲートコンフォメーションを誘導することにより、基質の 20S 触媒チャンバーへのアクセスを向上させます . これにより、α-シヌクレインやタウなどの本質的に無秩序なタンパク質の分解が促進されますが、グリセルアルデヒド3-リン酸デヒドロゲナーゼなどの構造化されたタンパク質は温存されます . This compound はまた、c-MYC 標的遺伝子をダウンレギュレートし、癌細胞の増殖と腫瘍の成長を抑制します .

類似の化合物との比較

This compound は、26S プロテアソーム複合体に影響を与えることなく、20S プロテアソーム活性を選択的に強化できる点でユニークです . 類似の化合物には次のものがあります。

ボルテゾミブ: 癌治療で使用されているプロテアソーム阻害剤。this compound とは異なり、ボルテゾミブは 20S プロテアソームと 26S プロテアソームの両方の活性を阻害します。

カルフィルゾミブ: ボルテゾミブと同様のメカニズムを持つ別のプロテアソーム阻害剤ですが、20S プロテアソームに対してより高い特異性があります。

MG132: 20S プロテアソームと 26S プロテアソームの両方を標的とする可逆的なプロテアソーム阻害剤。

This compound は、20S プロテアソーム活性を選択的に強化する能力により、タンパク質分解経路を研究し、タンパク質凝集を伴う疾患の標的療法を開発するための貴重なツールとなっています .

類似化合物との比較

TCH-165 is unique in its ability to selectively enhance 20S proteasome activity without affecting the 26S proteasome complex . Similar compounds include:

Bortezomib: A proteasome inhibitor used in cancer therapy. Unlike this compound, bortezomib inhibits both 20S and 26S proteasome activities.

Carfilzomib: Another proteasome inhibitor with a similar mechanism to bortezomib but with greater specificity for the 20S proteasome.

MG132: A reversible proteasome inhibitor that targets both 20S and 26S proteasomes.

This compound stands out due to its selective enhancement of 20S proteasome activity, making it a valuable tool for studying protein degradation pathways and developing targeted therapies for diseases involving protein aggregation .

生物活性

TCH-165 is a small molecule that functions as a 20S proteasome enhancer, demonstrating significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound enhances the assembly and activity of the 20S proteasome, which is crucial for the degradation of proteins, particularly those that are intrinsically disordered. The compound increases the accessibility of substrates to the catalytic chamber of the 20S proteasome by promoting gate opening, thereby enhancing proteolytic activity significantly. Notably, this compound has shown to:

- Enhance c-MYC degradation : This is pivotal since c-MYC is a transcription factor often overexpressed in various cancers. This compound treatment leads to reduced c-MYC levels both in vitro and in vivo, effectively down-regulating its target genes and inhibiting cancer cell proliferation .

- Increase degradation of intrinsically disordered proteins (IDPs) : Studies indicate that this compound enhances the degradation of proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH .

In Vitro Findings

In vitro experiments have demonstrated that this compound effectively reduces c-MYC levels in various hematological cancer cell lines. For example:

- Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia), RPMI-8226 (multiple myeloma), and THP-1 (acute monocytic leukemia).

- Concentration-Dependent Effects : this compound exhibited cytotoxic effects with a 50% cytotoxic concentration (CC₅₀) in the low micromolar range. Specifically, it showed significant reductions in c-MYC levels at concentrations around 1 μM .

In Vivo Efficacy

Research involving animal models has further elucidated the effects of this compound:

- Xenograft Models : In a study using RPMI-8226 xenografts in mice, this compound treatment resulted in a tumor volume reduction of approximately 76% compared to control groups, with minimal weight loss observed (<10%), indicating good tolerance .

| Treatment Group | Average Tumor Volume (mm³) | Percentage Reduction |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38% |

| This compound | 304.43 ± 49.50 | 76% |

Case Studies

Case studies have demonstrated the clinical relevance of this compound in treating MYC-driven cancers:

- Study on Beagles : Adult male beagles treated with this compound exhibited enhanced proteasome activity, confirming its efficacy in a mammalian model. The study highlighted significant reductions in c-MYC protein levels post-treatment .

- Human Cancer Cell Lines : Analysis of patient-derived primary cells from refractory multiple myeloma cases indicated that these cells were susceptible to this compound treatment, reinforcing its potential as a therapeutic agent against resistant cancer types .

Gene Expression Analysis

Gene expression profiling following this compound treatment revealed limited changes overall; however, significant down-regulation of MYC-mediated transcription was noted. The effective concentrations for inhibiting MYC-mediated luciferase transcription correlated well with those needed to reduce MYC protein levels, further supporting the mechanism by which this compound operates .

特性

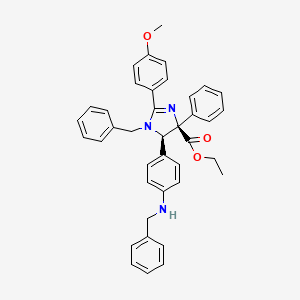

IUPAC Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDLWRCUPASJGY-AEGYFVCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: this compound acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, this compound promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, this compound does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of this compound in in vitro and in vivo models?

A2: this compound exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that this compound effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, this compound demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that this compound could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, this compound was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of this compound in different disease areas?

A3: Based on the current research, this compound holds promise for therapeutic applications in various disease areas:

- Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]

- Neurodegenerative Diseases: this compound's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []

- Cardiac Ischemia/Reperfusion Injury: Research suggests that this compound may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。